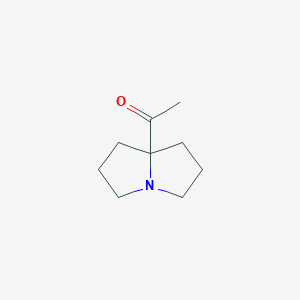
3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound with the molecular formula C13H18ClN3O and a molecular weight of 267.76 g/mol . This compound is characterized by its unique structure, which includes an indene moiety linked to a pyrazole ring via an ether linkage. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Indene Moiety: The indene structure is synthesized through a series of reactions starting from commercially available precursors.
Ether Linkage Formation: The indene moiety is then reacted with a suitable pyrazole derivative to form the ether linkage.
Final Assembly: The final compound is obtained by introducing the methyl and amine groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the indene moiety.
Substitution: Substitution reactions can occur at the amine or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 1-methyl-5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1H-pyrazol-3-amine
- 1-methyl-3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1H-pyrazol-4-amine
Uniqueness
3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ether linkage and the presence of both indene and pyrazole rings make it a versatile compound for various applications.
特性
IUPAC Name |
3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-8-12(14)13(15-16)17-11-6-9-4-2-3-5-10(9)7-11/h2-5,8-11H,6-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRKOZMEFJYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2CC3C=CC=CC3C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-Hydroxyhexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8021212.png)
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8021218.png)
![[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B8021224.png)



![6-Azaspiro[3.4]octan-2-one hydrochloride](/img/structure/B8021251.png)







